Methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carboxamido)acetate
Description
Methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carboxamido)acetate is a heterocyclic compound featuring a pyrrolidine core substituted with a phenyl group at position 4 and a 3-methyl-1,2,4-oxadiazole moiety at position 3. The structure is further functionalized with a carboxamido-acetate ester at the pyrrolidine nitrogen. This compound shares structural motifs with bioactive molecules targeting cancer, viral infections, and thrombotic disorders . The 1,2,4-oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, is a critical pharmacophore in drug design, while the pyrrolidine scaffold contributes to conformational rigidity and receptor binding .
Properties
IUPAC Name |
methyl 2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-19-16(25-20-11)14-10-21(17(23)18-8-15(22)24-2)9-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8-10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQWHHNJFGMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)NCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carboxamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews its biological activity based on diverse sources and provides a comprehensive overview of relevant findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : 343246-64-0
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities, including:
- Antibacterial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial properties. For instance, derivatives with similar structures have shown higher efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentrations (MIC) reported as low as 7.8 µg/mL .
- Antifungal Activity : The oxadiazole ring has also been linked to antifungal properties. Compounds with this moiety have been tested against various fungal strains, demonstrating promising results in inhibiting growth .
Antibacterial Activity
A recent study evaluated the antibacterial effects of several oxadiazole derivatives, including this compound. The results were compared to standard antibiotics such as oxytetracycline. The findings are summarized in Table 1.
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| This compound | 7.8 | 15.6 | S. aureus |
| Control (Oxytetracycline) | 62.5 | 125 | S. aureus |
| Methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine) | 15.6 | 31.25 | E. coli |
The data indicate that the compound exhibits significantly lower MIC and MBC values compared to the control antibiotic, suggesting potent antibacterial activity.
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity was assessed against common fungal pathogens. The results showed effective inhibition at concentrations comparable to established antifungal agents.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers demonstrated that derivatives similar to methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine) exhibited enhanced antibacterial activity against multi-drug resistant strains of bacteria. These findings support the potential application of this compound in developing new antibiotics .
- Fungal Resistance Study : Another investigation highlighted the effectiveness of oxadiazole derivatives in overcoming resistance in fungal strains that typically show resistance to conventional treatments. This study emphasizes the need for further exploration into the therapeutic applications of these compounds .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key structural analogs (Table 1) include compounds with shared motifs such as 1,2,4-oxadiazole, benzamide, or thioether linkages. Notable examples from literature and commercial catalogs are compared below:
Table 1: Structural Comparison of Selected Analogs
Functional Group Impact on Physicochemical Properties
- Oxadiazole vs. Isoxazole : The 1,2,4-oxadiazole in the target compound and ID 45 provides greater metabolic stability compared to the isoxazole in ID 20, which may exhibit higher reactivity due to the oxygen-nitrogen arrangement .
- Thioether Linkages : ID 45 and ID 20 utilize thioether bonds to connect heterocyclic moieties, enhancing lipophilicity and membrane permeability compared to the ester-linked carboxamido group in the target compound .
- Substituent Position : The ortho-substituted oxadiazole in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (mp 66–68°C) contrasts with the meta-substituted analog (mp 105–109°C), highlighting how positional isomerism affects melting points and solubility.
Research Findings and Data Gaps
Unresolved Questions
- No direct data exist on the target compound’s pharmacokinetics or toxicity.
- The role of the 4-phenyl group in pyrrolidine for target selectivity remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
